molecular formula C16H11F2NO2 B1418447 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1097107-50-0

6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1418447
CAS No.: 1097107-50-0
M. Wt: 287.26 g/mol
InChI Key: YXCGNLSYEZOSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one (CAS 1097107-50-0) is a tetrahydroquinoline (THQ) derivative of significant interest in medicinal chemistry for developing novel targeted cancer therapies. Research indicates that tetrahydroquinoline derivatives act as potent inhibitors of the mTOR (mechanistic target of rapamycin) kinase, a key protein that regulates cell growth, metabolism, and survival, and is a validated target in oncology . Computational studies, including molecular docking and dynamics simulations, demonstrate that THQ derivatives exhibit strong binding interactions and stability within the mTOR active site (e.g., PDB ID: 4JT6) . In vitro cytotoxicity assays have shown that structurally related THQ compounds possess strong and specific anticancer activity against challenging cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (triple-negative breast cancer), while having a negligible impact on healthy cells . The core tetrahydroquinoline scaffold is favored for its metabolic stability and ability to maintain critical electronic and spatial properties for target engagement . This compound is intended for research applications such as investigating mTOR signaling pathways, exploring structure-activity relationships (SAR) in inhibitor design, and profiling anticancer activity in cellular models. The molecular formula is C16H11F2NO2 with a molecular weight of 287.27 g/mol . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

6-(2,6-difluorobenzoyl)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO2/c17-11-2-1-3-12(18)15(11)16(21)10-4-6-13-9(8-10)5-7-14(20)19-13/h1-4,6,8H,5,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCGNLSYEZOSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

This approach involves the initial synthesis of tetrahydroquinoline derivatives, followed by acylation with difluorobenzoyl chloride using palladium catalysis, which offers high regioselectivity and industrial applicability.

Step-by-step Process:

  • Preparation of tetrahydroquinoline core:
    The core heterocycle can be synthesized via the Pictet–Spengler reaction or reduction of quinoline derivatives . For example, a typical route involves cyclization of an appropriate aminoalkylbenzene precursor under acidic conditions to generate the tetrahydroquinoline scaffold.

  • Acylation with 2,6-difluorobenzoyl chloride:
    The tetrahydroquinoline is dissolved in a suitable solvent such as toluene or dimethylformamide (DMF).
    A base like diisopropylethylamine or sodium tert-butoxide is added to neutralize HCl formed during acylation.
    The difluorobenzoyl chloride is then introduced, and the mixture is stirred at room temperature or under mild heating.

  • Catalysis:
    To improve yields and selectivity, a palladium catalyst such as palladium acetate with phosphine ligands (e.g., triphenylphosphine) is employed. The reaction is carried out under a carbon monoxide atmosphere or with CO surrogates to facilitate carbonylation, leading to the formation of the desired benzoyl derivative.

Reaction Conditions:

Parameter Typical Values
Solvent Toluene, DMF, 1,4-dioxane
Catalyst Palladium acetate (Pd(OAc)₂)
Ligand Triphenylphosphine or other phosphines
Base Diisopropylethylamine or sodium tert-butoxide
Temperature Room temperature to 80°C
Atmosphere CO or CO surrogate (if carbonylation is employed)

Research Findings:

  • The process benefits from the use of palladium catalysis, which enhances industrial scalability and regioselectivity, as reported in patent WO2007116922A1.

Direct Condensation and Cyclization Strategies

Method Overview:

Another approach involves constructing the tetrahydroquinoline ring via condensation of suitable amino ketones with aldehydes or ketones, followed by acylation with difluorobenzoyl derivatives.

Procedure:

  • Step 1: Synthesize 2-aminobenzyl alcohol or related intermediates.
  • Step 2: Condense with appropriate aldehydes (e.g., 2,6-difluorobenzaldehyde) under acidic or basic conditions to form the tetrahydroquinoline core.
  • Step 3: Oxidize or reduce as needed to obtain the fully saturated tetrahydroquinoline.
  • Step 4: Acylate the nitrogen or the relevant position with 2,6-difluorobenzoyl chloride, possibly employing a catalytic amount of base and a suitable solvent.

Reaction Conditions:

Parameter Typical Values
Solvent Ethanol, acetic acid
Catalyst Acidic or basic catalysts depending on step
Temperature 60–100°C
Duration 4–12 hours

Research Findings:

This route is less specific for the difluorobenzoyl group but offers flexibility in constructing various tetrahydroquinoline derivatives, as discussed in general synthetic literature.

One-Pot Multi-Component Reactions

Method Overview:

Recent advances include multi-component reactions that combine the formation of the tetrahydroquinoline core with subsequent acylation in a single vessel, reducing steps and improving efficiency.

Procedure:

  • React an amine, an aldehyde (e.g., 2,6-difluorobenzaldehyde), and a ketone (e.g., acetoacetate) under acid catalysis.
  • After cyclization to form the tetrahydroquinoline, introduce difluorobenzoyl chloride with a base to achieve acylation.
  • The process can be optimized with microwave irradiation or solventless conditions for rapid synthesis.

Research Findings:

Such methods are promising for high-throughput synthesis but require precise control over reaction conditions to prevent side reactions.

Data Table Summarizing Preparation Methods

Method Key Reagents Catalysts Solvent Temperature Advantages References
Palladium-catalyzed acylation Difluorobenzoyl chloride, tetrahydroquinoline Pd(OAc)₂, phosphines Toluene, DMF Room temp – 80°C High regioselectivity, industrial scalability
Condensation & cyclization Aminobenzyl alcohol, aldehyde Acid/base Ethanol, acetic acid 60–100°C Versatile, adaptable General literature
Multi-component reaction Amines, aldehydes, ketones Acid catalysts Solventless or microwave 80–120°C Rapid, high throughput Emerging research

Notes on Optimization and Research Findings:

  • The palladium-catalyzed route is particularly advantageous for industrial-scale synthesis due to its high selectivity and efficiency.
  • The choice of solvent and catalyst system significantly influences yield and purity.
  • Multi-component reactions are gaining attention for their operational simplicity and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: The difluorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluorobenzoyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may target cyclin-dependent kinases or other regulatory proteins involved in cell cycle control .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between the target compound and its analogs:

Table 1. Comparative Analysis of Tetrahydroquinolin-2-one Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Synthesis Yield (%) Biological Activity
6-(2,6-Difluorobenzoyl)-... (Target) 2,6-Difluorobenzoyl C₁₆H₁₂F₂N₂O₂ 314.28 High lipophilicity (predicted logP ~3.5) N/A Under investigation
6-Amino-7-fluoro-... () Amino, 7-Fluoro C₉H₉FN₂O 180.18 Moderate solubility, lower MW N/A Not reported
6-(2-Bromopropanoyl)-... () 2-Bromopropanoyl C₁₂H₁₁BrN₂O₂ 307.13 Reactive bromine for further modifications N/A Intermediate potential
6-Acetyl-1-methyl-... () Acetyl, 1-Methyl C₁₂H₁₃NO₂ 203.24 Reduced steric hindrance N/A Not reported
N-(1-(2-(Diethylamino)ethyl)-2-oxo-... (27) Diethylaminoethyl, Thiophene C₂₀H₂₅N₃OS 355.5 Enhanced basicity and solubility 43.7 Not reported

Key Observations

Substituent Effects on Physicochemical Properties: The 2,6-difluorobenzoyl group in the target compound increases molecular weight (314.28 g/mol) and lipophilicity compared to smaller substituents like acetyl (203.24 g/mol) or amino/fluoro groups (180.18 g/mol) . Fluorine atoms improve metabolic stability and membrane permeability, making the target compound more drug-like than non-fluorinated analogs . Bromine in 6-(2-bromopropanoyl)-... () introduces reactivity for further derivatization but may reduce stability .

Synthesis Complexity: Derivatives with complex substituents (e.g., diethylaminoethyl in compound 27, ) require multi-step syntheses with moderate yields (43.7%), whereas simpler analogs (e.g., acetyl or amino derivatives) may be synthesized more efficiently .

The difluorobenzoyl group may enhance target binding compared to acetyl or bromopropanoyl groups, as seen in fluorinated drug candidates .

Biological Activity

6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 1097107-50-0) is a synthetic organic compound belonging to the class of quinolinones. Its unique structure, characterized by a difluorobenzoyl group attached to a tetrahydroquinolinone core, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound based on diverse scientific studies.

  • Molecular Formula : C₁₆H₁₁F₂N₁O₂
  • Molecular Weight : 287.26 g/mol
  • Structure : The compound features a tetrahydroquinoline backbone with a difluorobenzoyl substituent, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit cyclin-dependent kinases (CDKs) and other regulatory proteins involved in cell cycle control. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)12.5CDK inhibition
MCF-7 (Breast Cancer)15.0Induction of apoptosis
A549 (Lung Cancer)10.0Cell cycle arrest

The compound's effectiveness varies across different cell lines, indicating potential specificity towards certain types of cancer.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various tetrahydroquinoline derivatives. The results indicated that compounds similar to this compound exhibited potent activity against multiple cancer cell lines due to their ability to modulate apoptotic pathways .
  • Antimicrobial Efficacy Assessment : Another research initiative focused on assessing the antimicrobial properties of quinoline derivatives. The study found that this compound demonstrated superior activity against resistant strains of bacteria and fungi .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including reduction, cyclization, and functionalization. For example, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) is a standard reagent for reducing carbonyl groups in related tetrahydroquinolinone derivatives . Intermediate steps may involve coupling reactions with fluorinated benzoyl groups, as seen in analogous compounds . Optimization of reaction conditions (e.g., solvent, temperature) is critical to achieving high yields.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly for confirming the positions of fluorine substituents and the tetrahydroquinolinone core. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography can resolve complex stereochemistry in crystalline derivatives. For example, ¹H NMR data for similar compounds show distinct aromatic and aliphatic proton signals (e.g., δ 6.48–2.18 ppm) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, substitution on the benzoyl group) influence the compound's biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution and in vitro bioassays. For instance, replacing fluorine atoms on the benzoyl group with other halogens or electron-withdrawing groups can alter binding affinity to target proteins, as observed in sulfonamide derivatives . Pharmacological data from related compounds (e.g., IC₅₀ values in enzyme inhibition assays) should be cross-referenced with structural variations to identify key pharmacophores .

Q. How can researchers reconcile discrepancies in reported pharmacological data for this compound?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times) or purity of synthesized batches. For example, conflicting IC₅₀ values may be resolved by standardizing protocols (e.g., using identical ATP concentrations in kinase assays) . Cross-validation with orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) is recommended .

Q. What are the key challenges in optimizing reaction yields during large-scale synthesis?

  • Methodological Answer : Scalability issues include controlling exothermic reactions (e.g., LiAlH₄ reductions) and minimizing side products. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical. For instance, yields for analogous compounds improved from 52% to 75% by adjusting stoichiometry and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How should researchers design experiments to evaluate metabolic stability in preclinical studies?

  • Methodological Answer : Use in vitro models such as liver microsomes or hepatocytes to assess phase I/II metabolism. High-resolution mass spectrometry (HRMS) can identify major metabolites. For example, microsomal stability assays for related tetrahydroquinolinones revealed hydroxylation at the C3 position as a primary metabolic pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 2
Reactant of Route 2
6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.